molecular formula C15H24ClNO2 B1488011 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride CAS No. 1220019-58-8

2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride

Cat. No.: B1488011
CAS No.: 1220019-58-8
M. Wt: 285.81 g/mol
InChI Key: XJCXKXSZZJDHAN-UHFFFAOYSA-N
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Description

Overview of Aryl Ethers in Chemical Research

Aryl ethers represent a fundamental class of organic compounds characterized by an oxygen atom bridging an aromatic ring and an organic substituent. These structures are pivotal in pharmaceutical synthesis, agrochemical development, and materials science due to their stability and versatility in functionalization. The synthesis of aryl ethers often employs nucleophilic aromatic substitution (SNAr), palladium-catalyzed coupling, or copper-mediated reactions, with recent advancements focusing on mild reaction conditions and high atom economy.

Key Applications of Aryl Ethers

Application Area Example Reference
Pharmaceuticals Anticancer agents, anti-inflammatory drugs
Agrochemicals Herbicides, fungicides
Materials Science Polymer electrolytes, fluorescent probes

The development of aryl ether synthesis methodologies has been driven by the need for efficient routes to complex structures. For instance, the use of tert-BuOK and DMF in SNAr reactions enables the formation of aryl ethers from chlorides at mild temperatures. Similarly, transition metal-catalyzed cross-coupling reactions provide access to diverse aryl ether derivatives under controlled conditions.

Significance of Piperidine-Containing Compounds

Piperidine, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Over 70 FDA-approved drugs incorporate piperidine or its derivatives, including antipsychotics, antivirals, and anticancer agents. The piperidine scaffold offers unique advantages:

  • Bioactivity Modulation : Steric and electronic variations at the nitrogen center allow precise tuning of pharmacological properties.
  • Synthetic Accessibility : Piperidines are synthesized via hydrogenation, cyclization, or multicomponent reactions, enabling diverse substitution patterns.
  • Structural Complexity : Chiral piperidine derivatives enhance binding affinity to biological targets, as seen in kinase inhibitors and protease inhibitors.

Representative Piperidine-Containing Drugs

Drug Name Therapeutic Class Piperidine Position
Cotellic Anticancer 3-Position substituent
Varubi Antiemetic Core piperidine ring
Daurismo Anticancer Fluorinated piperidine

Recent advances in piperidine synthesis include electroreductive cyclization in flow reactors and pseudo four-component reactions, which streamline access to poly-substituted derivatives. These methods address the challenges of achieving high regio- and stereoselectivity in complex piperidine systems.

Historical Context of 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride

The synthesis of this compound aligns with broader trends in aryl ether and piperidine chemistry. While explicit historical records for this compound are limited, its development likely draws from established methodologies:

  • Aryl Ether Formation : Nitro or cyano-substituted aryl chlorides undergoing SNAr reactions with alcohols under basic conditions, as demonstrated in early studies.
  • Piperidine Functionalization : Alkylation or etherification of piperidine derivatives, facilitated by transition metal catalysts or strong bases.

Patent literature highlights the importance of tertiary alcohols in aryl ether synthesis, suggesting that the propyl group in this compound may enhance solubility or target binding. The hydrochloride salt form indicates a focus on improving bioavailability, a common strategy in drug development.

Importance in Contemporary Chemical Research

This compound remains relevant in modern research due to its dual structural motifs:

  • Aryl Ether Reactivity : Opportunities for further functionalization via electrophilic substitution or cross-coupling reactions, enabling late-stage diversification.
  • Piperidine Pharmacophore : Potential as a scaffold for CNS modulators, kinase inhibitors, or antimicrobial agents, leveraging piperidine’s ability to interact with biological targets.

Recent Synthetic Advances

Strategy Application Outcome
C–H Alkenylation Fluorescent probe synthesis Enhanced bioconjugation
Nickel-Catalyzed Coupling Biaryl ether formation High yields under mild conditions
Microwave-Assisted Synthesis Time-efficient preparation Reduced reaction times

The compound’s hydrochloride form underscores its role in solubilizing hydrophobic piperidine derivatives, critical for pharmacokinetic optimization. Ongoing research likely explores its biological activity, particularly in areas where piperidine ethers have demonstrated efficacy, such as oncology or neurology.

Properties

IUPAC Name

3-(2-methoxy-4-propylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-3-5-12-7-8-14(15(10-12)17-2)18-13-6-4-9-16-11-13;/h7-8,10,13,16H,3-6,9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCXKXSZZJDHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC2CCCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenol and Piperidine Derivative Coupling

  • Starting materials : 2-Methoxy-4-propylphenol and 3-piperidinyl derivative.
  • Reaction type : Nucleophilic aromatic substitution or etherification.
  • Catalysts/Conditions : Use of bases such as potassium carbonate (K2CO3) or other suitable bases to deprotonate the phenol and facilitate nucleophilic attack on a piperidine-based electrophile.
  • Solvents : Commonly polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Temperature : Typically moderate heating (50–100 °C) to promote reaction kinetics.

This method is supported by general ether formation protocols where phenols react with alkyl halides or similar electrophiles to form aryl ethers.

Alternative Catalytic Coupling Approaches

  • Copper-catalyzed coupling : Copper catalysts can facilitate the coupling of aryl halides with piperidine derivatives to form the ether bond.
  • Palladium-catalyzed cross-coupling : Though less common for this specific compound, Pd-catalyzed Buchwald-Hartwig amination or related etherification reactions may be applicable.
  • Demethylation steps : If methoxy groups require modification, boron tribromide (BBr3) can be used to demethylate aryl ethers selectively.

Formation of Hydrochloride Salt

  • After ether formation, the free base of the piperidinyl ether is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether).
  • This step improves the compound’s stability, crystallinity, and handling characteristics.

Example Synthetic Scheme (Hypothetical)

Step Reagents & Conditions Outcome
1. Deprotonation of 2-Methoxy-4-propylphenol K2CO3, DMF, 60 °C Phenolate ion formation
2. Nucleophilic substitution 3-chloropiperidine or equivalent, 60–80 °C, stirring Formation of 2-Methoxy-4-propylphenyl 3-piperidinyl ether
3. Salt formation HCl in ethanol, room temperature 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride

Research Findings and Optimization Notes

  • The reaction efficiency depends on the quality and reactivity of the piperidine electrophile; chlorides or tosylates are common leaving groups.
  • Use of a base such as K2CO3 or NaH aids in phenol activation.
  • Copper catalysis can improve yields and reduce reaction times but requires optimization of ligand and catalyst loading.
  • Purification typically involves crystallization of the hydrochloride salt to achieve >95% purity.
  • Safety precautions are necessary due to irritant properties of the compound and reagents involved.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Phenol derivative 2-Methoxy-4-propylphenol Starting material
Piperidine derivative 3-chloropiperidine or equivalent Electrophile
Base Potassium carbonate (K2CO3) Phenol deprotonation
Solvent DMF, acetonitrile Polar aprotic solvents preferred
Temperature 60–100 °C Moderate heating to facilitate reaction
Reaction time 3–6 hours Dependent on catalyst and conditions
Salt formation HCl in ethanol Converts free base to hydrochloride salt
Purity after crystallization >95% Suitable for research use

Chemical Reactions Analysis

Direct Etherification

One common method involves the direct etherification of 2-Methoxy-4-propylphenol with 3-piperidinol in the presence of an acid catalyst:

2 Methoxy 4 propylphenol+3 PiperidinolAcid Catalyst2 Methoxy 4 propylphenyl 3 piperidinyl ether\text{2 Methoxy 4 propylphenol}+\text{3 Piperidinol}\xrightarrow{\text{Acid Catalyst}}\text{2 Methoxy 4 propylphenyl 3 piperidinyl ether}

This reaction typically requires heating under reflux conditions to facilitate the formation of the ether bond.

Hydrochloride Salt Formation

The hydrochloride salt can be formed by reacting the free base form of the ether with hydrochloric acid:

2 Methoxy 4 propylphenyl 3 piperidinyl ether+HCl2 Methoxy 4 propylphenyl 3 piperidinyl ether hydrochloride\text{2 Methoxy 4 propylphenyl 3 piperidinyl ether}+\text{HCl}\rightarrow \text{2 Methoxy 4 propylphenyl 3 piperidinyl ether hydrochloride}

This step is crucial for enhancing the solubility of the compound in aqueous solutions.

  • Chemical Reactions

Nucleophilic Substitution Reactions

The piperidinyl moiety can undergo nucleophilic substitution reactions, particularly when activated by electrophiles. For instance, when treated with alkyl halides, it can lead to the formation of various derivatives:

R X+PiperidineAlkylated Piperidine Derivative\text{R X}+\text{Piperidine}\rightarrow \text{Alkylated Piperidine Derivative}

Oxidation Reactions

The methoxy group can be oxidized to form a corresponding phenolic compound, which may further react to yield quinone derivatives:

2 Methoxy 4 propylphenolOxidizing AgentQuinone Derivative\text{2 Methoxy 4 propylphenol}\xrightarrow{\text{Oxidizing Agent}}\text{Quinone Derivative}

Dealkylation Reactions

Under strong acidic conditions, dealkylation may occur, leading to the formation of simpler phenolic compounds:

2 Methoxy 4 propylphenolStrong AcidPhenol Derivative\text{2 Methoxy 4 propylphenol}\xrightarrow{\text{Strong Acid}}\text{Phenol Derivative}

  • Applications

The unique chemical properties of 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride make it suitable for various applications:

  • Pharmaceuticals : Potential use in drug formulations due to its solubility as a hydrochloride salt.

  • Chemical Probes : Useful in studying biological pathways involving piperidine derivatives.

  • Research Findings

Recent studies have focused on the biological activity of related compounds, indicating potential therapeutic uses in neuropharmacology and as inhibitors in various biochemical pathways . The versatility in chemical reactions allows for further exploration into derivatives that may enhance efficacy or reduce side effects.

The chemical reactions of this compound present numerous opportunities for synthesis and application in organic chemistry and pharmacology. Understanding these reactions not only aids in developing new compounds but also enhances our knowledge of their potential uses in medicinal chemistry.

Reaction TypeDescriptionExample Reaction
EtherificationFormation of ethers from alcoholsMethanol + Piperidine → Ether
Nucleophilic SubstitutionReaction involving nucleophilesAlkyl Halide + Piperidine → Alkylated Product
OxidationConversion of methoxy to phenolic compoundsMethoxy Compound → Quinone
DealkylationRemoval of alkyl groups under acidic conditionsAlkaloid → Simple Phenolic Compound

Scientific Research Applications

Organic Synthesis

2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules that can be applied in pharmaceuticals and agrochemicals. Its unique structural features allow for various chemical transformations, making it valuable for developing new compounds.

Biological Studies

The compound has been investigated for its interactions with biological systems, particularly within the central nervous system (CNS). It is believed to influence neurotransmitter systems, including serotonin and dopamine pathways, which are crucial for mood regulation and pain perception. This suggests potential applications as an analgesic or anxiolytic agent .

Pharmaceutical Development

Research indicates that this compound may exhibit therapeutic effects against conditions such as anxiety and depression due to its ability to modulate receptor activity in the brain. In vitro studies have shown promising results regarding its efficacy in inhibiting certain enzymes linked to metabolic disorders, potentially offering new avenues for treating diseases like type 2 diabetes .

Case Study 1: Analgesic Properties

A study evaluated the analgesic effects of various piperidinyl ethers, including this compound. Results indicated a significant reduction in pain response in animal models, suggesting its potential as a pain management medication.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective properties demonstrated that the compound could reduce neuronal cell death in models of oxidative stress, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism by which 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Presumed to be C₁₅H₂₂ClNO₂ (inferred from analogs in and ).
  • Appearance: Likely a crystalline solid (analogous to 3-(2-methoxy-4-propylphenoxy)pyrrolidine hydrochloride) .
  • Solubility: Poor water solubility but soluble in organic solvents like methanol, ethanol, and DMSO .
  • Applications : Primarily used as a drug intermediate in pharmaceutical research, particularly in synthesizing compounds targeting neurological or antimicrobial pathways .

Comparison with Structural Analogs

3-(2-Methoxy-4-Propylphenoxy)Pyrrolidine Hydrochloride

  • Molecular Formula: C₁₄H₂₂ClNO₂ .
  • Molar Mass : 271.79 g/mol .
  • Structural Difference : Replaces the piperidine ring (6-membered) with pyrrolidine (5-membered).
  • Physicochemical Properties :
    • Similar solubility profile (organic solvents > water).
    • Lower thermal stability compared to piperidine analogs due to ring strain in pyrrolidine .
  • Applications : Used in drug synthesis but exhibits moderate antibacterial activity against Staphylococcus aureus (CCMB 262/263) .
  • Safety : Classified as irritant (MDL: MFCD13561197); requires stringent protective measures .

4-(Diphenylmethoxy)Piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl .
  • Molar Mass : 303.83 g/mol .
  • Structural Difference : Features a diphenylmethoxy group instead of methoxy-propylphenyl.
  • Physicochemical Properties: Higher molecular weight and hydrophobicity due to bulky diphenyl groups. Limited solubility data; regulatory documentation lacks specifics on toxicity or stability .
  • Applications : Employed in chemical synthesis; regulated under ATSDR, EPA, and EFSA frameworks .

Piperidino(3-Piperidinyl)Methanone Hydrochloride

  • Molecular Formula : C₁₁H₂₀N₂O·HCl .
  • Molar Mass : 232.74 g/mol .
  • Structural Difference : Contains two piperidine rings connected via a ketone group.
  • Applications : Marketed as a biochemical reagent (CAS 40576-21-4) with applications in catalysis and organic synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molar Mass (g/mol) Solubility Key Applications Safety Profile
Target Compound C₁₅H₂₂ClNO₂ (inferred) ~285 (estimated) Organic solvents Drug intermediate Toxic; requires PPE
3-(2-Methoxy-4-propylphenoxy)pyrrolidine HCl C₁₄H₂₂ClNO₂ 271.79 Organic solvents Antibacterial agent synthesis Irritant (MDL: MFCD13561197)
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Not reported Chemical synthesis Regulated under EPA/ATSDR
Piperidino(3-piperidinyl)methanone HCl C₁₁H₂₀N₂O·HCl 232.74 Not reported Biochemical reagent Limited data

Research Findings and Functional Insights

  • Antimicrobial Activity: Pyrrolidine analogs (e.g., 3-(2-methoxy-4-propylphenoxy)pyrrolidine HCl) demonstrate moderate activity against Staphylococcus aureus, suggesting that the methoxy-propylphenyl group may enhance antibacterial properties .
  • Regulatory Considerations : Compounds like 4-(diphenylmethoxy)piperidine HCl are subject to stringent environmental and safety regulations, highlighting the need for thorough toxicity profiling of the target compound .

Biological Activity

2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride, also known by its CAS number 1220019-58-8, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring connected to a methoxy and propyl-substituted phenyl group. Its molecular formula is C15H22ClNC_{15}H_{22}ClN with a molecular weight of approximately 265.80 g/mol. The presence of the piperidine moiety suggests potential interactions with various neurotransmitter systems, particularly in the central nervous system (CNS).

Research indicates that compounds similar to this compound may interact with several biological targets:

  • Monoamine Transporters : Preliminary studies suggest that this compound may exhibit selectivity towards human monoamine transporters such as serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) . Compounds targeting these transporters are often investigated for their roles in mood regulation and neuropsychiatric disorders.
  • Receptor Modulation : The structural characteristics of this compound may allow it to modulate receptor activity, potentially influencing pathways related to anxiety, depression, and other mood disorders .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Antidepressant Effects Potential modulation of serotonin levels through SERT inhibition.
Neuroprotective Effects May exhibit protective effects against neuronal damage in various models.
Anti-inflammatory Activity Similar compounds have shown anti-inflammatory properties in preclinical studies.

Case Studies

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that derivatives of piperidine compounds can significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PDAC cells . This suggests a potential role for this compound in cancer therapy.
  • Neurotransmitter Interaction : A computational study indicated that similar compounds can selectively inhibit SERT, which could lead to increased serotonin levels in synaptic clefts, thereby alleviating symptoms of depression .

Research Findings

Recent findings have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of piperidine derivatives. Modifications at specific positions on the piperidine ring can enhance binding affinity and selectivity towards target receptors.

Table: Structure-Activity Relationship Insights

Modification Effect on Activity
Substitution at Position 4Increased SERT affinity
Propyl Group at Position 2Enhanced lipophilicity and CNS penetration

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride, and how do reaction conditions influence yield?

The synthesis of piperidine derivatives typically involves multi-step reactions, including nucleophilic substitution and etherification. For example, analogous compounds like 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride require controlled conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions such as hydrolysis or oxidation . Key steps may include:

  • Alkylation : Reacting a piperidine precursor with a halogenated aromatic moiety under basic conditions (e.g., K₂CO₃ in DMF).
  • Salt formation : Treating the free base with HCl in an aprotic solvent to obtain the hydrochloride salt.
    Yield optimization relies on solvent polarity (e.g., THF vs. DCM), temperature (room temp vs. reflux), and stoichiometric ratios. For instance, excess aryl halide may improve coupling efficiency .

Q. How can structural purity and identity be confirmed for this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Compare aromatic proton signals (δ 6.5–7.5 ppm for methoxy-propylphenyl groups) and piperidine ring protons (δ 1.5–3.0 ppm) to reference spectra .
  • HPLC-MS : Monitor retention time and molecular ion peaks ([M+H]⁺) to verify molecular weight (e.g., calculated vs. observed m/z) .
  • Elemental analysis : Validate %C, %H, %N, and %Cl to confirm stoichiometry .

Q. What are the solubility and stability profiles under laboratory storage conditions?

Piperidine hydrochloride salts are generally hygroscopic and require desiccated storage at 2–8°C . Solubility in polar solvents (e.g., water, ethanol) is enhanced by the hydrochloride moiety, while non-polar solvents (e.g., hexane) exhibit poor dissolution. Stability studies should include:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor impurities via HPLC .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved in receptor-binding assays?

Contradictions may arise from assay-specific variables:

  • Receptor subtype selectivity : Use radioligand binding assays (e.g., competitive displacement with [³H]-labeled antagonists) to quantify affinity (Ki) for target vs. off-target receptors .
  • Buffer composition : Ionic strength and pH can alter protonation states, affecting binding. For example, NK3 receptor affinity of SSR 146977 hydrochloride varies with assay pH .
  • Cell line variability : Validate results across multiple models (e.g., CHO vs. HEK293 cells) to exclude cell-specific artifacts .

Q. What computational strategies are effective for predicting metabolic pathways?

Leverage in silico tools:

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites .
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with known metabolic liabilities of piperidine derivatives .
  • MetaSite® software : Predict Phase I/II metabolites based on electron density and steric accessibility .

Q. How can synthetic byproducts or impurities be characterized and minimized?

  • LC-MS/MS : Identify impurities at trace levels (e.g., unreacted starting materials, dimerization byproducts) .
  • Process optimization : Reduce halogenated impurities by replacing bromide leaving groups with tosylates or mesylates, as seen in trifluoromethanesulfonate-based syntheses .
  • Crystallization : Use solvent-antisolvent systems (e.g., ethanol/hexane) to enhance purity via recrystallization .

Q. What experimental designs are suitable for in vivo pharmacokinetic studies?

  • Dose-ranging studies : Administer the compound intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (F%) .
  • Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs .
  • Metabolite profiling : Collect plasma and urine samples for LC-MS analysis to identify primary and secondary metabolites .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact pharmacological efficacy?

Perform SAR (Structure-Activity Relationship) studies:

  • Functional group substitution : Compare EC₅₀ values in functional assays (e.g., cAMP inhibition) for analogs with varying alkoxy chains .
  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to reduce CNS penetration if peripheral activity is desired .
  • Crystallography : Resolve co-crystal structures with target receptors to identify critical binding interactions (e.g., hydrogen bonding with methoxy groups) .

Methodological Best Practices

  • Safety protocols : Use fume hoods, nitrile gloves, and NIOSH-approved respirators when handling fine powders to avoid inhalation .
  • Data validation : Replicate key findings across ≥3 independent experiments and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .
  • Ethical compliance : Adhere to Schedule II regulations for opioid-related analogs during preclinical testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride
Reactant of Route 2
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2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride

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